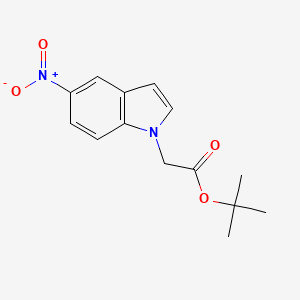

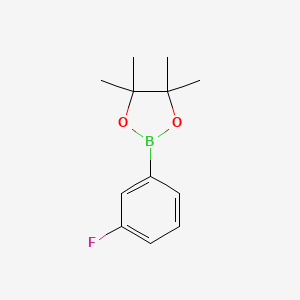

Acétate de tert-butyle (5-nitro-1H-indol-1-yl)

Vue d'ensemble

Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention .

Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . Many methods start from ortho-substituted anilines, but a more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique

Développement de médicaments

Les dérivés de l'indole, comme l'acétate de tert-butyle (5-nitro-1H-indol-1-yl), sont souvent étudiés pour leur potentiel dans le développement de médicaments en raison de leur similitude structurelle avec des composés présents dans les produits naturels. Ils ont été étudiés pour leurs propriétés anti-VIH par des études de docking moléculaire .

Synthèse de nouveaux composés

Le groupe tert-butyle dans de tels composés peut conduire à des dérivés structurellement nouveaux avec des activités biologiques potentielles. Par exemple, des triazinoindoles et des indoloquinoxalines substituées par un tert-butyle ont été synthétisées pour une exploration plus approfondie en chimie médicinale .

Recherche sur le cancer

Les dérivés de l'indole sont étudiés pour leurs propriétés anticancéreuses. Ils se montrent prometteurs dans le traitement de diverses cellules cancéreuses en raison de leur capacité à interagir avec des cibles biologiques pertinentes pour la progression du cancer .

Traitement des infections microbiennes

Ces composés sont également étudiés pour leurs propriétés antimicrobiennes, ce qui pourrait conduire à de nouveaux traitements contre les infections bactériennes et virales .

Troubles neurologiques

La recherche sur les dérivés de l'indole inclut leur application dans le traitement des troubles neurologiques, car ils peuvent moduler les voies et les récepteurs dans le cerveau .

Applications anti-inflammatoires

Les propriétés anti-inflammatoires des dérivés de l'indole en font des candidats pour le développement de traitements contre les maladies inflammatoires .

Mécanisme D'action

Target of Action

Tert-Butyl (5-nitro-1H-indol-1-yl)acetate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can cause a variety of molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-(5-nitroindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXUULSOOJBXBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)

![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)

![Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1399308.png)

![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)

![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)

![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)